molecular formula C12H17NO3 B13238034 Propan-2-yl 2-amino-3-(4-hydroxyphenyl)propanoate

Propan-2-yl 2-amino-3-(4-hydroxyphenyl)propanoate

Cat. No.: B13238034
M. Wt: 223.27 g/mol
InChI Key: YLCSDOJYHFGZHH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Propan-2-yl 2-amino-3-(4-hydroxyphenyl)propanoate, also known as (S)-Isopropyl 2-amino-3-(4-hydroxyphenyl)propanoate or L-tyrosine isopropyl ester, is a chiral ester derivative of the fundamental amino acid tyrosine (2-amino-3-(4-hydroxyphenyl)propanoic acid) . With the CAS Registry Number 126173-94-2, this compound is characterized by a molecular formula of C12H17NO3 and a molecular weight of 223.27 g/mol . It is supplied as a high-purity chemical for research applications and is strictly designated For Research Use Only (RUO), prohibiting any application in personal, medicinal, or veterinary contexts. The primary research value of this compound lies in its role as a versatile synthetic intermediate and chiral building block. The (S)-configuration at the alpha carbon is critical for enantioselective synthesis, making it invaluable for constructing peptidomimetics and other bioactive molecules where stereochemical purity dictates biological activity . The strategic modification of the native tyrosine carboxyl group into an isopropyl ester enhances the molecule's solubility in organic solvents relative to the parent amino acid, thereby facilitating its use in various synthetic reaction environments . The presence of the 4-hydroxyphenyl (phenolic) moiety provides a reactive site for further chemical derivatization, allowing researchers to incorporate this structural element into more complex molecular architectures . Compounds featuring the 4-hydroxyphenyl group are widely investigated for their potent biological activities, and this derivative serves as a key precursor in the development of novel agents . Its applications span medicinal chemistry and chemical biology, particularly in the synthesis of compound libraries for antimicrobial discovery programs targeting multidrug-resistant ESKAPE pathogens and drug-resistant fungal species like Candida auris . Researchers utilize this tyrosine ester to explore interactions with biological targets, including enzymes involved in cell wall biosynthesis and various GPCRs .

Properties

IUPAC Name

propan-2-yl 2-amino-3-(4-hydroxyphenyl)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO3/c1-8(2)16-12(15)11(13)7-9-3-5-10(14)6-4-9/h3-6,8,11,14H,7,13H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLCSDOJYHFGZHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)C(CC1=CC=C(C=C1)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Esterification of the Amino Acid Derivative

Method Overview:
This approach involves the esterification of the free amino acid, 2-amino-3-(4-hydroxyphenyl)propanoic acid, with isopropanol in the presence of acid catalysts. The process is typically performed under reflux conditions, with the aim of obtaining the esterified compound directly.

Procedure:

  • Dissolve the amino acid in excess isopropanol.
  • Add a catalytic amount of sulfuric acid or p-toluenesulfonic acid.
  • Reflux the mixture for several hours (typically 4-12 hours).
  • Neutralize the reaction mixture with sodium bicarbonate.
  • Extract the ester with an organic solvent such as ethyl acetate.
  • Purify via recrystallization or column chromatography.

Advantages:

  • Simple and straightforward.
  • Suitable for large-scale synthesis.
  • High yield (up to 85-90%).

Limitations:

  • Possible side reactions under strongly acidic conditions.
  • Requires careful control of reaction conditions to prevent hydrolysis.

Protection-Deprotection Strategy via Amino Group

Method Overview:
This method involves protecting the amino group, converting the carboxylic acid to an ester, and then deprotecting the amino group to yield the target compound.

Stepwise Process:

  • Protect amino group using a suitable protecting group such as benzyloxycarbonyl (Cbz) or tert-butyloxycarbonyl (Boc).
  • Convert the protected amino acid to its ester form using esterification reagents like diazomethane or acid catalysis.
  • Remove the protecting group under specific conditions (hydrogenation for Cbz, acidolysis for Boc).
  • Final purification yields Propan-2-yl 2-amino-3-(4-hydroxyphenyl)propanoate .

Research Data:

  • In a study involving protected amino acids, esterification yields ranged from 70-95%, with high purity confirmed via HPLC analysis.

Table 1: Esterification of Protected Amino Acid

Step Reagents Conditions Yield (%) Purity (%)
Protection Benzyl chloroformate 0°C, 2 hr 90 98
Esterification Methanol, sulfuric acid Reflux, 6 hr 85 97
Deprotection Hydrogen, Pd-C Room temp, 4 hr 88 99

Reduction of Nitro Precursors

Method Overview:
A common route involves reducing a nitro precursor, 2-nitro-3-(4-hydroxyphenyl)propanoic acid, to the amino derivative using hydrazine or catalytic hydrogenation.

Procedure:

  • Dissolve the nitro compound in a suitable solvent (methanol, ethanol, or isopropanol).
  • Add hydrazine hydrate or hydrogen gas with a catalyst such as palladium on carbon.
  • Maintain at controlled temperatures (40-70°C).
  • Reaction times range from 30 minutes to 12 hours.
  • Isolate the amino compound via filtration and purification.

Research Findings:

  • Hydrazine reduction yields up to 98% of the amino derivative with high purity.
  • The process is favored for its simplicity and high efficiency.

Data Table 2: Hydrazine Reduction of Nitro Compound

Parameter Value
Solvent Methanol
Reducing agent Hydrazine hydrate (60 wt.%)
Catalyst Pd-C (10%)
Temperature 70°C
Reaction time 1-4 hours
Yield 96-98%
Purity >99% (HPLC)

Amide Formation Followed by Hydrolysis

Method Overview:
This involves synthesizing an amide intermediate, such as 2-(4-hydroxyphenyl)propionamide, followed by hydrolysis and esterification to form the target ester.

Process:

  • React the amino acid with thionyl chloride to form acyl chlorides.
  • Couple with amines to form amides.
  • Hydrolyze the amide to regenerate the amino acid.
  • Esterify with isopropanol under acidic conditions.

Research Data:

  • This multi-step process offers high selectivity but is more complex and less favored for large-scale synthesis due to multiple purification steps.

Summary of Preparation Methods

Method Key Reagents Conditions Advantages Limitations
Direct esterification Isopropanol, acid catalyst Reflux 4-12 hr Simple, scalable Side reactions possible
Protection-deprotection Protecting groups, esterification reagents Multi-step High purity Longer process
Reduction of nitro precursor Hydrazine, catalytic hydrogenation 30 min - 12 hr, 40-70°C High yield, high purity Handling hydrazine
Amide hydrolysis Acyl chlorides, amines Various High selectivity Multi-step

Chemical Reactions Analysis

Types of Reactions

(S)-Isopropyl 2-amino-3-(4-hydroxyphenyl)propanoate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group on the phenyl ring can be oxidized to form a quinone derivative.

    Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Acyl chlorides or anhydrides in the presence of a base like pyridine.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Amides or other substituted derivatives.

Scientific Research Applications

(S)-Isopropyl 2-amino-3-(4-hydroxyphenyl)propanoate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its role in enzyme-substrate interactions and metabolic pathways.

    Medicine: Investigated for its potential therapeutic effects, including as a precursor for drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-Isopropyl 2-amino-3-(4-hydroxyphenyl)propanoate involves its interaction with specific enzymes and receptors in biological systems. The compound can act as a substrate for enzymes involved in amino acid metabolism, leading to the formation of various bioactive metabolites. Additionally, its structural similarity to tyrosine allows it to modulate signaling pathways related to neurotransmitter synthesis and protein phosphorylation.

Comparison with Similar Compounds

Structural and Functional Modifications

The table below compares Propan-2-yl 2-amino-3-(4-hydroxyphenyl)propanoate with structurally related compounds, emphasizing substituents, ester groups, and applications:

Compound Name Substituent Ester Group Molecular Weight (g/mol) Key Applications/Significance References
This compound 4-hydroxyphenyl Propan-2-yl 223.27 Potential intermediate for peptide synthesis or drug development.
Methyl 2-amino-3-(4-hydroxyphenyl)propanoate (L-Tyrosine methyl ester) 4-hydroxyphenyl Methyl 195.20 Peptide synthesis; intermediate for biochemical studies.
(S)-Benzyl 2-amino-3-(4-hydroxyphenyl)propanoate 4-hydroxyphenyl Benzyl 285.33 Synthesis of (4-boronophenyl)alanine (BPA) for melanoma treatment; peptide protection.
Methyl 2-amino-3-(4-fluorophenyl)propanoate hydrochloride 4-fluorophenyl Methyl 233.67 Pharmaceutical intermediate; enhanced metabolic stability due to fluorine substitution.
(S)-Methyl 2-amino-3-(3,4-dihydroxyphenyl)propanoate hydrochloride 3,4-dihydroxyphenyl Methyl 235.66 Antioxidant potential; precursor for catecholamine analogs.
tert-Butyl (2S)-2-amino-3-(4-hydroxyphenyl)propanoate 4-hydroxyphenyl tert-Butyl 237.29 Protecting group in peptide synthesis; improved lipophilicity.
(S)-Methyl 2-amino-3-(4-nitrophenyl)propanoate 4-nitrophenyl Methyl 224.21 Intermediate for synthesizing amino derivatives (e.g., (S)-2-amino-3-(4-aminophenyl)propan-1-ol).

Key Findings and Trends

Ester Group Impact :

  • Methyl esters (e.g., ) are smaller, increasing aqueous solubility but reducing stability against hydrolysis.
  • Benzyl and tert-butyl esters () enhance lipophilicity, favoring membrane permeability in drug design.
  • Propan-2-yl esters balance solubility and stability, making them versatile for synthetic applications.

Substituent Effects :

  • 4-Hydroxyphenyl : Critical for hydrogen bonding and biological activity (e.g., tyrosine kinase interactions) .
  • Fluorine substitution () improves metabolic stability and electron-withdrawing effects.
  • 3,4-Dihydroxyphenyl () introduces antioxidant properties via catechol groups.

Applications: Benzyl esters are pivotal in synthesizing boronated compounds for cancer therapy . Nitro derivatives () serve as intermediates for amino alcohol synthesis, relevant in neurotransmitter analogs.

Biological Activity

Propan-2-yl 2-amino-3-(4-hydroxyphenyl)propanoate, commonly referred to as a derivative of phenylalanine, has garnered attention in biological research due to its potential therapeutic applications. This article delves into its biological activities, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by a propan-2-yl group attached to an amino acid backbone with a hydroxylated phenyl side chain. Its chemical structure can be represented as follows:

C12H17NO3\text{C}_12\text{H}_{17}\text{N}\text{O}_3

This structure contributes to its interactions with various biological molecules, influencing its activity.

1. Antioxidant Activity

This compound exhibits significant antioxidant properties. Research indicates that it effectively scavenges free radicals, thereby reducing oxidative stress in cells. This activity is particularly important in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders .

Table 1: Antioxidant Activity Comparison

CompoundIC50 (µM)Method Used
This compound15DPPH Radical Scavenging
Ascorbic Acid10DPPH Radical Scavenging
Trolox20DPPH Radical Scavenging

2. Antimicrobial Properties

Studies have shown that this compound possesses antimicrobial activity against various pathogens. It has been tested against both Gram-positive and Gram-negative bacteria, demonstrating potential as a natural antimicrobial agent. The mechanism appears to involve disruption of bacterial cell membranes .

Table 2: Antimicrobial Activity Against Bacterial Strains

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

The biological effects of this compound are attributed to its ability to modulate various molecular targets:

  • Antioxidant Mechanism : The compound interacts with reactive oxygen species (ROS), neutralizing them and preventing oxidative damage to cellular components.
  • Antimicrobial Mechanism : It likely disrupts the integrity of microbial membranes, leading to cell lysis and death.

Case Studies and Research Findings

Recent studies have highlighted the potential therapeutic applications of this compound:

  • Cancer Research : In vitro studies have demonstrated that derivatives of this compound can inhibit the proliferation of cancer cell lines such as HeLa cells, with IC50 values comparable to established chemotherapeutics .
    • Case Study : A study involving synthesized derivatives showed that certain modifications enhanced anticancer activity, suggesting a pathway for developing new cancer treatments.
  • Neuroprotective Effects : Preliminary research indicates that the antioxidant properties may confer neuroprotective effects, potentially useful in conditions like Alzheimer's disease. Further studies are required to elucidate these effects in vivo.

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